-(Diphenylphosphino)benzoic acid (DPBA) finds application in scientific research as a ligand in the synthesis of various catalysts. Its unique structure, containing both a phosphine group and a carboxylic acid group, allows it to bind to metal centers and participate in catalytic cycles.
One example is the synthesis of organostannoxane-supported palladium nanoparticles. These nanoparticles, when combined with DPBA as a ligand, exhibit high activity and selectivity in Suzuki-coupling reactions, which are essential reactions for forming carbon-carbon bonds in organic synthesis [].
Another example involves the development of a polymetallic ruthenium-zinc complex catalyst for the hydrogenation of levulinic acid to γ-valerolactone. DPBA plays a crucial role in this catalyst system as well, facilitating the attachment of the metal centers and influencing the catalytic activity [].
4-(Diphenylphosphino)benzoic acid is a phosphine-containing organic compound characterized by the presence of a benzoic acid moiety substituted with a diphenylphosphino group at the para position. Its molecular formula is C₁₉H₁₅O₂P, and it has a molecular weight of approximately 314.30 g/mol. This compound exhibits both acidic and nucleophilic properties, making it versatile in various
4-(Diphenylphosphino)benzoic acid is notably used in the Mitsunobu reaction, where it acts as both a reductant and a pronucleophile. In this reaction, it can facilitate the inversion of secondary alcohols to form esters with phosphine oxide groups. The reaction typically involves the combination of 4-(diphenylphosphino)benzoic acid with di-2-methoxyethyl azodicarboxylate, leading to high stereo and chemical purity in the final products .
Additionally, this compound has been investigated for its reactions with organotin precursors, where its phosphine group can be oxidized to form phosphine oxides during the reaction process .
The synthesis of 4-(diphenylphosphino)benzoic acid can be achieved through several methods:
4-(Diphenylphosphino)benzoic acid finds applications primarily in organic synthesis and catalysis. Its ability to participate in various chemical transformations makes it valuable in:
Interaction studies involving 4-(diphenylphosphino)benzoic acid have primarily focused on its reactivity with other chemical entities rather than biological interactions. For instance, studies have shown its ability to form complexes with organotin compounds, leading to significant transformations such as oxidation of the phosphine group . These interactions highlight its potential utility in coordination chemistry and materials development.
Several compounds share structural or functional similarities with 4-(diphenylphosphino)benzoic acid. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(Diphenylphosphino)benzoic acid | Phosphine-containing acid | Different substitution pattern on the benzene ring |
Triphenylphosphine | Phosphine | Lacks carboxylic acid functionality |
Diphenylphosphinic acid | Phosphinic acid | Contains an additional phosphorus atom |
Phenylphosphonic acid | Phosphonic acid | Different oxidation state of phosphorus |
4-(Diphenylphosphino)benzoic acid is unique due to its dual functionality as both an acidic and nucleophilic species, which allows it to participate effectively in a variety of
The traditional synthesis of 4-(Diphenylphosphino)benzoic acid relies primarily on direct phosphination reactions of benzoic acid derivatives [1]. Classical approaches involve the use of chlorodiphenylphosphine as a starting material, where chlorodiphenylphosphine and alkali metals are added to a solvent to conduct cracking reactions, producing diphenylphosphine alkali metal salts [2]. Subsequently, 4-chlorobenzoic acid salt or 4-chlorobenzoic acid ester is added to conduct coupling reactions to produce diphenylphosphinobenzoic acid salt or diphenylphosphinobenzoic acid ester, with the final product obtained after hydrolysis [2].
The fundamental synthetic methodology involves the reaction of 4-iodobenzoic acid with diphenylphosphine under specific reaction conditions [3]. A typical procedure requires 4-iodobenzoic acid (5.0 millimoles) and triethylamine (10 millimoles) dissolved in acetonitrile (30 milliliters), followed by addition of lead acetate (0.005 millimoles) and diphenylphosphine (5.0 millimoles), with the reaction mixture refluxed for 12 hours [3]. The cracking reaction time typically ranges from 1 to 6 hours, while coupling reaction time extends from 2 to 24 hours [2].
Traditional synthetic routes achieve yields generally ranging from 50 to 75 percent under optimized conditions [2]. The reaction proceeds through nucleophilic substitution mechanisms where the diphenylphosphine nucleophile attacks the activated aromatic carbon bearing the halogen substituent [2]. These methods demonstrate the feasibility of large-scale production due to the availability of inexpensive and industrialized chlorodiphenylphosphine and 4-chlorobenzoic acid starting materials [2].
Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of 4-(Diphenylphosphino)benzoic acid [4] [5]. These methodologies employ palladium complexes as catalysts to facilitate the formation of carbon-phosphorus bonds through oxidative addition, transmetallation, and reductive elimination steps [5]. The palladium-catalyzed phosphination with stannane tributyltin diphenylphosphide and 2-iodobenzoic acid provides tertiary phosphine oxide intermediates with reported yields of 69 percent [6].
The mechanism of palladium-catalyzed cross-coupling involves the initial oxidative addition of the electrophile to the palladium(0) active species, followed by transmetallation of the nucleophile and subsequent reductive elimination to form the product while regenerating the catalyst [5]. Electron-rich phosphine ligands are commonly employed in these reactions to accelerate the oxidative addition step, which often represents the turnover-limiting step in palladium-catalyzed cross-coupling reactions [5].
Buchwald-Hartwig coupling reactions have been successfully applied to synthesize 4-(Diphenylphosphino)benzoic acid derivatives [7] [8]. These reactions demonstrate compatibility with various reaction conditions and show enhanced selectivity compared to traditional methods [7]. The palladium-catalyzed approach offers advantages including milder reaction conditions, improved functional group tolerance, and higher regioselectivity compared to conventional synthetic routes [4].
Recent developments in synthetic methodology have focused on environmentally sustainable approaches, including solvent-free synthesis techniques for 4-(Diphenylphosphino)benzoic acid preparation [9]. Solvent-free methodologies represent significant advances in green chemistry approaches, eliminating the need for organic solvents while maintaining high reaction efficiency [9]. These techniques often employ neat reaction conditions where reactants are mixed directly without additional solvents [9].
The development of solvent-free approaches has been driven by environmental considerations and the need to reduce organic solvent consumption in chemical synthesis [9]. Studies have demonstrated that condensation reactions can be performed under solvent-free conditions using catalytic amounts of promoters at elevated temperatures [9]. The optimization of these reactions involves careful control of catalyst type, catalyst amount, reaction time, and temperature parameters [9].
Mechanistic studies of solvent-free synthesis reveal that the absence of solvents can lead to enhanced reaction rates due to increased concentration effects and improved mixing of reactants [9]. These methodologies often require precise temperature control and may employ solid acid or base catalysts to facilitate the desired transformations [9].
Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 4-(Diphenylphosphino)benzoic acid and related compounds [9] [10]. The application of microwave heating in organic synthesis offers significant advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [9] [10]. Microwave-assisted multicomponent syntheses have been particularly successful for heterocyclic phosphonates and related phosphorus-containing compounds [9].
The optimization of microwave-assisted synthesis involves systematic variation of reaction parameters including catalyst type, catalyst amount, reaction time, and temperature [9]. Studies have demonstrated that microwave-assisted Kabachnik-Fields reactions can be performed without catalysts in ethanol at 80 degrees Celsius for 10 minutes, achieving good yields of 42 to 85 percent for various substrates [10]. The reaction progress is typically monitored by thin-layer chromatography, and products are isolated by vacuum filtration followed by washing with cold diethyl ether [10].
The mechanism of microwave heating involves direct heating of polar molecules through dielectric heating, leading to rapid and uniform temperature increases throughout the reaction mixture [10]. This heating method often results in cleaner reaction profiles and reduced formation of side products compared to conventional heating [10]. The efficiency of microwave-assisted synthesis makes it particularly attractive for both research and potential industrial applications [9].
Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 4-(Diphenylphosphino)benzoic acid through the analysis of ¹H, ¹³C, and ³¹P nuclei [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum of 4-(Diphenylphosphino)benzoic acid in deuterated chloroform at 25 degrees Celsius shows characteristic signals for the aromatic protons [11]. The spectrum exhibits a doublet of doublets at 8.04 parts per million with coupling constants of 8.2 and 1.6 Hertz, corresponding to the ortho-protons on the benzoic acid ring [11].
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum displays a complex multiplet from 7.32 to 7.39 parts per million, representing the meta and para protons of both the phenyl rings attached to phosphorus and the benzoic acid ring [11]. The integration pattern confirms the presence of 12 aromatic protons and one carboxylic acid proton, consistent with the molecular structure [11].
¹³C Nuclear Magnetic Resonance spectroscopy reveals detailed carbon framework information for 4-(Diphenylphosphino)benzoic acid [11]. The spectrum in deuterated chloroform at 25 degrees Celsius shows characteristic doublet signals due to coupling with ³¹P nucleus [11]. Key carbon signals appear at 171.34 parts per million for the carboxyl carbon, while aromatic carbons appear in the range of 128.67 to 145.32 parts per million [11]. The phosphorus-bearing carbon shows distinctive coupling patterns with ³¹P, appearing as doublets with specific coupling constants [11].
³¹P Nuclear Magnetic Resonance spectroscopy provides direct information about the phosphorus environment in 4-(Diphenylphosphino)benzoic acid [11] [13]. The ³¹P Nuclear Magnetic Resonance spectrum in deuterated chloroform at 25 degrees Celsius exhibits a single peak, indicating the presence of one phosphorus environment [11]. Chemical shift values for the phosphine phosphorus typically appear in the range of -5 to -6 parts per million for the free ligand [14] [13].
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.04 | dd (J = 8.2, 1.6 Hz) | H-2, H-6 (benzoic acid ring) |
¹H | 7.32-7.39 | m | Aromatic protons |
¹³C | 171.34 | s | Carboxyl carbon |
¹³C | 128.67-145.32 | d | Aromatic carbons |
³¹P | -5.0 to -6.0 | s | Phosphine phosphorus |
X-ray crystallographic analysis provides definitive structural information for 4-(Diphenylphosphino)benzoic acid, revealing detailed molecular geometry and crystal packing arrangements [15] [16] [3]. Single crystal X-ray diffraction studies have been performed on both the parent compound and its oxidized derivative, 4-(Diphenylphosphinoyl)benzoic acid [15] [16]. The crystal structure of 4-(Diphenylphosphinoyl)benzoic acid shows monoclinic symmetry with space group C2/c [15] [16].
The unit cell parameters for 4-(Diphenylphosphinoyl)benzoic acid include a = 18.018(3) Ångströms, b = 10.0921(18) Ångströms, c = 18.028(4) Ångströms, β = 91.467(4) degrees, and V = 3277.1(11) cubic Ångströms with Z = 8 [15] [16]. The crystal density is 1.306 megagrams per cubic meter with F(000) = 1344 [15] [16]. Data collection was performed using a Bruker APEX CCD area-detector diffractometer with Mo Kα radiation [15] [16].
For the parent 4-(Diphenylphosphino)benzoic acid compound, crystallographic analysis reveals that the dihedral angles between the benzoic acid ring and the phenyl rings are 75.64(7) and 80.88(7) degrees, while the dihedral angle between the phenyl rings is 81.35(7) degrees [3]. In the crystal structure, inversion dimers are linked by pairs of O—H⋯O hydrogen bonds, generating R₂²(8) loops between head-to-head carboxylic acid groups [3].
The hydrogen bonding pattern in the crystal structure involves intermolecular O—H⋯O interactions between the carboxylic acid OH group and neighboring molecules [15] [3]. These hydrogen bonds play a crucial role in stabilizing the crystal packing and form chains running along specific crystallographic directions [15]. The molecular conformation shows that the phosphorus atom adopts a pyramidal geometry with typical bond angles and distances [3].
Crystal Parameter | Value | Standard Deviation |
---|---|---|
Space Group | C2/c | - |
a (Å) | 18.018 | 0.003 |
b (Å) | 10.0921 | 0.0018 |
c (Å) | 18.028 | 0.004 |
β (°) | 91.467 | 0.004 |
V (ų) | 3277.1 | 1.1 |
Z | 8 | - |
Density (Mg/m³) | 1.306 | - |
Mass spectrometric analysis of 4-(Diphenylphosphino)benzoic acid provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [17] [18]. The molecular ion peak appears at m/z 306, corresponding to the molecular formula C₁₉H₁₅O₂P with a molecular weight of 306.30 grams per mole [1] [19]. High-resolution mass spectrometry with electrospray ionization confirms the elemental composition and provides accurate mass measurements [20].
Fragmentation patterns in mass spectrometry reveal characteristic losses that aid in structural identification [17] [18]. Common fragmentation pathways for aromatic carboxylic acids include loss of carbon dioxide (44 mass units) and loss of carboxyl groups (45 mass units) [18]. For phosphine-containing compounds, additional fragmentations may involve loss of phenyl groups (77 mass units) or diphenylphosphine moieties [17].
Electrospray ionization mass spectrometry in both positive and negative ion modes provides complementary information about the compound [18]. In negative ion mode, deprotonation of the carboxylic acid group typically produces the [M-H]⁻ ion at m/z 305 [18]. Collision-induced dissociation experiments reveal the stability of different molecular fragments and provide mechanistic insights into the fragmentation processes [18].
The mass spectrometric behavior of 4-(Diphenylphosphino)benzoic acid can be compared to related aromatic phosphine compounds to establish characteristic fragmentation patterns [17]. The presence of both carboxylic acid and phosphine functionalities creates unique fragmentation signatures that distinguish this compound from other structural analogs [17]. These fragmentation studies are particularly valuable for confirming the identity of synthetic products and for developing analytical methods [18].
Ion Type | m/z Value | Relative Intensity | Assignment |
---|---|---|---|
[M]⁺ | 306 | Variable | Molecular ion |
[M-H]⁻ | 305 | High | Deprotonated molecule |
[M-COOH]⁺ | 261 | Medium | Loss of carboxyl group |
[M-CO₂]⁻ | 261 | Medium | Loss of carbon dioxide |
[Ph₂P]⁺ | 185 | Low | Diphenylphosphine cation |
Irritant